Taxumairol R

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

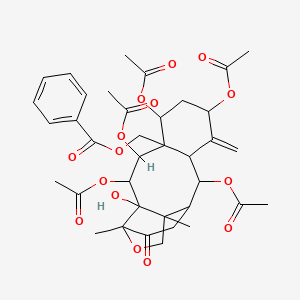

(3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMIEQQAVQWNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origin of Taxumairol R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxumairol R, a complex taxane (B156437) diterpenoid, represents a significant molecule within the vast chemical library of the genus Taxus. This technical guide provides a comprehensive overview of the discovery, origin, and foundational characterization of this compound. It is intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development by consolidating the available information on this compound, including its physicochemical properties and the general experimental procedures for its isolation. While the specific biological activity of this compound has not been extensively reported in publicly available literature, the known cytotoxicity of related taxanes underscores its potential significance.

Discovery and Origin

This compound was first isolated in 2000 by Shen and his collaborators from the root bark of Taxus mairei (Lemée & H.Lév.) S.Y. Hu, a species of yew tree native to East Asia.[1] This discovery was part of a broader investigation into the chemical constituents of this plant, which is a known producer of a diverse array of taxane diterpenoids.[1] The initial report identified this compound as a new addition to the growing family of "taxumairols," a series of taxanes characterized by the research group.

The genus Taxus has long been a focal point of phytochemical research due to the discovery of the potent anticancer agent paclitaxel (B517696) (Taxol) from Taxus brevifolia.[1] This has spurred extensive screening of other Taxus species, such as Taxus mairei, for novel taxoids with potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound, as established in the initial discovery, are summarized in the table below. These data are critical for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₄O₁₅ | [1] |

| Exact Mass | 728.2680 | [1] |

| Natural Source | Root bark of Taxus mairei |

Experimental Protocols

While the original publication detailing the specific isolation and structure elucidation of this compound could not be retrieved for this guide, the following experimental protocols are based on the general methodologies consistently reported by the same research group for the isolation of other taxane diterpenoids from Taxus mairei.

Extraction and Isolation Workflow

The general workflow for the extraction and isolation of taxanes from Taxus mairei is a multi-step process involving solvent extraction followed by extensive chromatographic separation.

The root bark of Taxus mairei is collected, air-dried, and then ground into a fine powder to increase the surface area for efficient solvent extraction.

The powdered plant material is typically extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure the complete extraction of the secondary metabolites. The combined solvent extracts are then concentrated under reduced pressure to yield a crude extract.

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The taxanes, being moderately polar, are typically enriched in the ethyl acetate fraction.

The ethyl acetate fraction, which contains a complex mixture of compounds, is subjected to multiple rounds of chromatography to isolate the individual taxanes.

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is first fractionated by open column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds of interest are further purified by preparative RP-HPLC on a C18 column, using a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This step is often repeated with different solvent gradients to achieve the final purification of the target compound.

Structure Elucidation

The structure of a novel taxane like this compound is determined through a combination of spectroscopic techniques.

References

A Technical Guide to Taxoids from Taxus sumatrana

A Note on Taxumairol R: Extensive literature searches did not yield specific information on a compound named "this compound" isolated from Taxus sumatrana. This guide therefore provides a comprehensive overview of other significant taxoids, including those with similar nomenclature such as Taxumairol Q and various Tasumatrols, isolated from this plant species. The methodologies and findings presented are representative of the research conducted on the chemical constituents of Taxus sumatrana and are intended to be a valuable resource for researchers in the field.

Introduction

Taxus sumatrana, a member of the yew family (Taxaceae), is a plant of significant medicinal interest, primarily due to its production of a diverse array of taxane (B156437) diterpenoids, commonly known as taxoids.[1][2][3] These complex natural products, most notably paclitaxel (B517696) (Taxol®), have been at the forefront of cancer chemotherapy for decades.[4][5] Beyond paclitaxel, a multitude of other taxoids have been isolated from various parts of Taxus sumatrana, including the leaves, twigs, and bark. These compounds exhibit a wide range of structural diversity and biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the isolation, structure elucidation, and biological activities of key taxoids from Taxus sumatrana, presenting the information in a structured format for researchers, scientists, and drug development professionals.

Isolation of Taxoids from Taxus sumatrana

The isolation of taxoids from Taxus sumatrana is a multi-step process that involves extraction, fractionation, and purification. The general workflow is outlined below.

General Experimental Workflow for Taxoid Isolation

Caption: A generalized workflow for the isolation of taxoids from Taxus sumatrana.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction: The leaves and twigs of Taxus sumatrana are collected, air-dried, and ground into a powder. The powdered plant material is then extracted with a suitable organic solvent, such as acetone or ethanol, at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

2.2.2. Fractionation and Purification: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual taxoids.

-

Column Chromatography: Silica (B1680970) gel column chromatography is a common first step in the purification process. The fractions are applied to a silica gel column and eluted with a gradient of solvents, typically mixtures of n-hexane, ethyl acetate, and methanol.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions obtained from column chromatography can be achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the final purification of taxoids. A variety of columns and solvent systems can be employed to achieve high purity of the isolated compounds.

Structure Elucidation

The structures of novel taxoids are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores within the molecule.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural information.

Biological Activities of Taxoids from Taxus sumatrana

A number of taxoids isolated from Taxus sumatrana have been evaluated for their biological activities, primarily focusing on their cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

The cytotoxic activity of taxoids is a key area of research, driven by the success of paclitaxel in cancer treatment.

4.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, T47D, MCF-7/HER2, Hepa 59 T/VGH, KB) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated taxoids for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

4.1.2. Summary of Cytotoxic Activities

| Taxoid | Cell Line | IC₅₀ (µg/mL) | Reference |

| Wallifoliol | Hepa 59 T/VGH | Significant | |

| KB | Significant | ||

| Taxuspine F | Hepa 59 T/VGH | Moderate | |

| Taiwantaxin B | PC-3 | Significant | |

| T. sumatrana Bark Extract | HeLa | 8.94 | |

| T47D | 5.80 | ||

| MCF-7/HER2 | 7.46 | ||

| T. sumatrana Leaves Extract | HeLa | 5.93 | |

| T47D | 4.86 | ||

| MCF-7/HER2 | 10.60 | ||

| T. sumatrana Shoots Extract | HeLa | 4.08 | |

| T47D | 4.11 | ||

| MCF-7/HER2 | 13.74 |

Anti-inflammatory Activity

Certain taxoids and other compounds from Taxus species have demonstrated anti-inflammatory properties.

4.2.1. Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is commonly used to screen for the anti-inflammatory activity of compounds.

-

Animal Model: Mice or rats are used for this assay.

-

Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation.

-

Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

4.2.2. Potential Anti-inflammatory Signaling Pathway

While specific signaling pathways for taxoids from Taxus sumatrana are not yet fully elucidated, the anti-inflammatory effects of natural products are often mediated through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Caption: A putative anti-inflammatory signaling pathway potentially modulated by taxoids.

Conclusion

Taxus sumatrana is a rich source of structurally diverse taxoids with promising biological activities. While the specific compound "this compound" remains to be characterized in the scientific literature, the study of other taxoids from this plant, such as Taxumairol Q and various Tasumatrols, has revealed significant cytotoxic and potential anti-inflammatory properties. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research into the therapeutic potential of these fascinating natural products. Future investigations are warranted to fully elucidate the mechanisms of action and signaling pathways affected by these compounds, which could lead to the development of new therapeutic agents.

References

- 1. Taxol and its related taxoids from the needles of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New bicyclic taxane diterpenoids from Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New taxane diterpenoids from the leaves and twigs of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]

- 5. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

Taxumairol R: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxumairol R is a naturally occurring taxane (B156437) diterpenoid, a class of compounds that has garnered significant attention in the field of oncology due to the clinical success of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). Isolated from coniferous trees of the Taxus genus, specifically the root bark of Taxus mairei and the leaves of Taxus chinensis, this compound represents one of the numerous taxoids with potential, yet largely unexplored, biological activities. This document provides a comprehensive overview of the currently available information on this compound.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 244167-04-2 |

| Molecular Formula | C₃₇H₄₄O₁₅ |

| Molecular Weight | 728.74 g/mol |

| Class | Taxane Diterpenoid |

| Natural Source | Taxus mairei (root bark), Taxus chinensis (leaves) |

Biological Activity

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activity of this compound. While the broader class of taxane diterpenoids is well-recognized for its potent cytotoxic and anticancer properties, which are primarily attributed to their ability to stabilize microtubules and induce mitotic arrest, no such studies have been published specifically for this compound.

The general mechanism of action for many cytotoxic taxanes involves binding to the β-tubulin subunit of microtubules. This interaction prevents the dynamic instability of the microtubule network, which is essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

Given that this compound shares the core taxane skeleton, it is plausible that it may exhibit similar biological activities. However, without experimental data, its specific effects, potency, and mechanism of action remain purely speculative.

Experimental Protocols

Due to the lack of published research on the biological activity of this compound, there are no established experimental protocols to report. In a hypothetical research scenario aimed at elucidating its biological effects, a standard workflow would be employed.

Hypothetical Experimental Workflow

The following diagram illustrates a potential experimental workflow for the initial biological characterization of this compound.

The Enigmatic Potential of Taxumairol R: A Call for Investigation into a Novel Taxane

While the quest for novel anticancer agents continues, the vast chemical library of the natural world remains a fertile ground for discovery. Within the complex array of taxane (B156437) diterpenoids isolated from the genus Taxus, Taxumairol R stands as a compound of interest, yet its therapeutic potential remains largely unexplored. This technical guide serves as a foundational call to the scientific community to investigate the pharmacological profile of this intriguing molecule. Due to a notable absence of dedicated research on this compound, this document will, by necessity, draw upon the broader understanding of related taxanes to hypothesize potential avenues of research and underscore the critical need for empirical studies.

The genus Taxus has yielded a wealth of bioactive molecules, most famously Paclitaxel (Taxol®), a cornerstone of modern chemotherapy. These compounds, collectively known as taxanes, share a common chemical scaffold and a well-established mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is within this family of potent cytotoxic agents that this compound, isolated from Taxus mairei, resides. However, specific data on its biological activity, mechanism of action, and therapeutic efficacy are conspicuously absent from the current scientific literature.

A Landscape Devoid of Data: The Case of this compound

A comprehensive review of existing scientific databases reveals a significant knowledge gap concerning this compound. Unlike its well-documented relatives, there are no published preclinical studies detailing its cytotoxic effects against cancer cell lines, no investigations into its specific molecular targets, and no pharmacokinetic or pharmacodynamic data. This lack of information precludes the creation of quantitative data tables and detailed experimental protocols as would be standard for a compound with a developed research profile.

The Taxane Framework: A Basis for Postulation

Despite the absence of direct evidence, the structural classification of this compound as a taxane provides a logical starting point for hypothesizing its potential therapeutic applications and mechanism of action. Taxanes, in general, are known to exert their anticancer effects through interaction with β-tubulin, a key component of microtubules. This interaction disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and, consequently, cell division.

Hypothesized Mechanism of Action of Taxanes

Caption: Hypothesized signaling pathway for taxane-induced cytotoxicity.

This generalized mechanism provides a strong rationale for investigating whether this compound exhibits similar properties. Key research questions would include its binding affinity for β-tubulin, its effect on microtubule polymerization, and its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

A Proposed Workflow for Future Investigation

To address the current void in our understanding of this compound, a structured experimental workflow is proposed. This workflow would systematically evaluate its potential as a therapeutic agent.

Experimental Workflow for this compound Evaluation

Caption: A proposed experimental workflow for the systematic evaluation of this compound.

The Path Forward: A Call to Action

The potential therapeutic uses of this compound remain a tantalizing but unanswered question. Its structural classification as a taxane strongly suggests a potential for anticancer activity, yet without empirical data, this remains speculative. This guide, therefore, serves not as a summary of existing knowledge, but as a call to action for the research community. The systematic evaluation of this compound, from basic in vitro cytotoxicity screening to detailed mechanistic and in vivo studies, is essential to unlock its potential. The synthesis of novel derivatives could also pave the way for compounds with improved efficacy and pharmacological properties. The journey to understanding this compound has yet to begin, and it is a journey that holds promise for the future of cancer therapy.

An In-depth Technical Guide to Taxumairone A: A Potent Cytotoxic Taxane Diterpenoid from Taxus mairei

Disclaimer: The initial request specified "Taxumairol R" with the molecular formula C37H44O15. Extensive searches have not identified a compound with this specific name in the scientific literature. However, a taxane (B156437) diterpenoid with the molecular formula C37H44O15 has been reported as isolated from Taxus mairei. Due to the lack of detailed public information on this specific compound, this guide will focus on Taxumairone A , a structurally related and well-characterized taxane with significant biological activity, also isolated from Taxus mairei.

Introduction

Taxane diterpenoids are a class of complex natural products primarily isolated from various species of the yew tree, genus Taxus. This family of compounds is of significant interest to the scientific and medical communities due to the potent anticancer activity of its most famous member, Paclitaxel (Taxol®), and its semi-synthetic analogue, Docetaxel (Taxotere®). These drugs have become cornerstones in the treatment of various cancers, including ovarian, breast, and lung cancers.

The mechanism of action of taxanes is unique among antimitotic agents. They bind to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.

Taxus mairei, a species of yew native to southern China, is a rich source of diverse taxane diterpenoids. One such compound is Taxumairone A , a 2(3→20) abeotaxane isolated from the seeds of this plant. Taxumairone A has demonstrated potent cytotoxic activity against human colon carcinoma cells, making it a compound of interest for further investigation in the field of oncology and drug development.

Chemical and Physical Properties of Taxumairone A

The chemical structure and properties of Taxumairone A are summarized below. Its structure was elucidated through extensive 2D-NMR spectral analysis and chemical correlation with other known taxanes.

| Property | Value |

| Molecular Formula | C37H42O12 |

| Molecular Weight | 678.7 g/mol |

| Class | Diterpenoid, Taxane |

| Sub-class | 2(3→20) abeotaxane |

| Source | Seeds of Taxus mairei |

| Appearance | Amorphous powder |

Biological Activity and Cytotoxicity

Taxumairone A has exhibited significant biological activity, particularly in the context of cancer cell cytotoxicity. The available quantitative data from studies on its effect on human colon carcinoma cells (HCT-116) are presented in the table below.

| Cell Line | Assay Type | Metric | Value | Reference |

| Human Colon Carcinoma | Cytotoxicity | ED50 | 0.1 µg/mL | [1] |

ED50 (Effective Dose, 50%) is the concentration of a drug that produces a therapeutic effect in 50% of the population. In this context, it represents the concentration at which a 50% reduction in cell viability is observed.

Mechanism of Action

The precise molecular mechanism of Taxumairone A has not been fully elucidated. However, as a member of the taxane family, it is presumed to share the fundamental mechanism of action of stabilizing microtubules. This leads to the disruption of mitotic spindle formation, cell cycle arrest, and subsequent apoptosis.

General Signaling Pathway for Taxane-Induced Apoptosis

Caption: General mechanism of action for taxane diterpenoids.

Experimental Protocols

This section details the general methodologies used for the isolation, characterization, and biological evaluation of taxanes like Taxumairone A.

Isolation and Purification of Taxumairone A

The isolation of Taxumairone A from the seeds of Taxus mairei involves a multi-step extraction and chromatographic process.

-

Extraction: The air-dried and powdered seeds of T. mairei are extracted with ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The ethyl acetate soluble fraction, which typically contains the taxoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system (e.g., n-hexane-acetone) is used to separate the mixture into several fractions.

-

Further Purification: Fractions containing the target compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Taxumairone A against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human colon carcinoma cells (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of Taxumairone A (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ED50 or IC50 value is then determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Testing

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Perspectives

Taxumairone A, a taxane diterpenoid isolated from the seeds of Taxus mairei, has demonstrated potent cytotoxic activity against human colon carcinoma cells. Its complex structure and significant biological activity make it an interesting candidate for further preclinical investigation. Future research should focus on:

-

Total Synthesis: Developing a total synthesis route for Taxumairone A would enable the production of larger quantities for extensive biological testing and the generation of novel analogues.

-

Mechanism of Action Studies: Detailed studies are needed to fully elucidate the specific molecular targets and signaling pathways affected by Taxumairone A, beyond the general taxane mechanism.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of Taxumairone A in animal models of human cancer is a crucial next step to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Taxumairone A will help to identify the key structural features responsible for its potent cytotoxicity, which can guide the design of more effective and less toxic anticancer agents.

References

The Architecture of Taxane Biosynthesis: A Technical Guide to the Paclitaxel Pathway and the Putative Synthesis of Taxumairol R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of taxanes, a class of diterpenoid natural products with significant pharmaceutical applications. Given the extensive research and elucidation of the paclitaxel (B517696) (Taxol®) biosynthesis pathway, it will serve as the foundational framework for understanding the complex enzymatic reactions that lead to the diverse array of taxane (B156437) structures. This guide will detail the known enzymatic steps, intermediates, and regulatory mechanisms involved in paclitaxel formation. Furthermore, by leveraging this knowledge and analyzing the chemical structure of the less-studied Taxumairol R, a putative biosynthetic pathway for this related taxane will be proposed. This document is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Paclitaxel Biosynthetic Pathway: A Paradigm for Taxane Synthesis

The biosynthesis of paclitaxel is a complex, multi-step process that is estimated to involve at least 20 enzymatic reactions.[1] The pathway can be broadly divided into three key stages: the formation of the core taxane skeleton, a series of elaborate post-modification reactions (hydroxylations and acylations) of the core, and the attachment of the C13 side chain.[1][2]

Formation of the Taxane Core

The journey to paclitaxel begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of Taxus species.[2] The first committed step in taxane biosynthesis is the cyclization of GGPP to form the tricyclic diterpene olefin, taxa-4(5),11(12)-diene.[3] This complex cyclization is catalyzed by a single enzyme, taxadiene synthase (TXS) . The proposed mechanism involves an initial cyclization to a verticillyl cation intermediate, followed by an intramolecular proton transfer and further ring closures to yield the taxadiene core.

Functionalization of the Taxane Skeleton

Following the formation of the taxadiene core, a series of oxidative and acylation reactions occur, primarily mediated by cytochrome P450 monooxygenases (CYP450s) and acyl-CoA-dependent acyltransferases. These modifications are crucial for the biological activity of the final paclitaxel molecule.

The initial hydroxylation is catalyzed by taxadiene 5α-hydroxylase , a CYP450 enzyme, which introduces a hydroxyl group at the C5 position of taxadiene, accompanied by an allylic rearrangement to form taxa-4(20),11(12)-dien-5α-ol. This is followed by the first acylation step, where taxadien-5α-ol-O-acetyltransferase (TAT) transfers an acetyl group to the C5 hydroxyl.

Subsequent steps involve a cascade of hydroxylations at various positions on the taxane ring, including C10, C13, C2, C7, C9, and C1, catalyzed by a suite of specific CYP450s. The precise order of these hydroxylations can be complex and may involve parallel or branching pathways. For instance, studies have identified taxane 10β-hydroxylase and taxane 13α-hydroxylase as key enzymes in this stage.

Acylation reactions, other than the initial acetylation at C5, are also critical. These are catalyzed by a family of BAHD acyltransferases. Key enzymes in this family include taxane-2α-O-benzoyltransferase (TBT) , 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , and others that attach benzoyl and acetyl groups at specific positions, eventually leading to the formation of the key intermediate, baccatin (B15129273) III. Recent research has also identified deacetylases that are involved in transient acetylation steps, highlighting the dynamic nature of the pathway.

Attachment of the C13 Side Chain and Final Steps

The final stages of paclitaxel biosynthesis involve the assembly and attachment of the N-benzoyl-β-phenylisoserine side chain at the C13 position of baccatin III. This process itself is a multi-step pathway involving several enzymes, including a β-phenylalanoyl-CoA ligase. The attachment is catalyzed by baccatin III O-phenylpropanoyltransferase (BAPT) . The final modifications to the side chain, including N-benzoylation by 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) and hydroxylation at the 2' position, complete the synthesis of paclitaxel.

The following diagram illustrates the major steps in the paclitaxel biosynthetic pathway.

Putative Biosynthetic Pathway of this compound

This compound is a taxane diterpenoid that has been isolated from Taxus mairei. While its biosynthetic pathway has not been explicitly elucidated, we can propose a plausible route by comparing its structure to the intermediates of the well-characterized paclitaxel pathway.

The structure of this compound reveals a taxane core with a different oxygenation and acylation pattern compared to paclitaxel. Key structural features of this compound include hydroxyl groups at C1, C7, C9, and C10, and acetyl groups at C2, C5, C13, and a benzoyl group at C20. Based on these features, the biosynthesis of this compound likely diverges from the paclitaxel pathway after the formation of early hydroxylated and acylated taxadiene intermediates.

The proposed pathway would involve the following key hypothetical steps:

-

Shared Early Steps: The pathway would begin identically to the paclitaxel pathway, with the formation of taxa-4(5),11(12)-diene from GGPP, followed by 5α-hydroxylation and 5α-acetylation.

-

Divergent Hydroxylation and Acylation: Following the formation of taxa-4(20),11(12)-dien-5α-yl acetate, a different cascade of CYP450-mediated hydroxylations would occur, leading to oxygenation at C1, C2, C7, C9, C10, and C13. The order of these hydroxylations is currently unknown.

-

Specific Acylations: A set of specific acyltransferases would then catalyze the acetylation at C2 and C13, and the benzoylation at C20. These enzymes would be distinct from those in the paclitaxel pathway that act on different positions or with different acyl donors.

The following diagram outlines the proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative analysis of taxane biosynthesis is challenging due to the low abundance of many intermediates. Most available data pertains to the overall yield of major taxanes like paclitaxel and baccatin III in Taxus cell cultures or the kinetic properties of a few key enzymes.

Table 1: Kinetic Parameters of Key Enzymes in Taxane Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Taxadiene Synthase (TXS) | GGPP | 0.6 | 0.01 | |

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-ol | 1.5 | - | |

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 4.5 | - |

Note: Data is often generated using heterologously expressed enzymes and may not fully reflect in vivo kinetics.

Table 2: Representative Titers of Paclitaxel and Related Metabolites

| Compound | Production System | Titer | Source |

| Paclitaxel | Taxus cell culture | 10-200 mg/L | |

| Baccatin III | Engineered N. benthamiana | ~50 ng/g | |

| Paclitaxel Metabolites (in human plasma) | 6α-hydroxypaclitaxel | 0.25-500 ng/mL (LLOQ) | |

| p-3'-hydroxypaclitaxel | 0.25-500 ng/mL (LLOQ) |

Experimental Protocols

The elucidation of the paclitaxel biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology and analytical methods. The following are representative protocols for key experiments.

Protocol for Functional Characterization of a Putative Taxane Biosynthetic Enzyme (e.g., a CYP450)

This protocol describes a general workflow for expressing a candidate gene and assaying its enzymatic activity.

Objective: To determine the function of a candidate cytochrome P450 gene from Taxus spp.

Workflow:

-

Gene Cloning and Heterologous Expression:

-

Isolate total RNA from Taxus cell cultures induced for taxane production.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene using PCR with specific primers.

-

Clone the PCR product into a suitable expression vector for a heterologous host (e.g., Saccharomyces cerevisiae or insect cells using a baculovirus system).

-

Transform the expression construct into the chosen host. For yeast, co-expression with a cytochrome P450 reductase is often necessary for activity.

-

-

Microsome Preparation:

-

Grow the recombinant yeast or insect cell culture to an appropriate density and induce protein expression.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in an appropriate lysis buffer containing protease inhibitors.

-

Disrupt the cells using methods such as glass bead vortexing (for yeast) or sonication.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYP450s.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, a suitable buffer, NADPH (as a cofactor), and the putative substrate (e.g., a known taxane intermediate).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Identification:

-

Extract the reaction products with the organic solvent.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product with that of an authentic standard, if available.

-

For novel products, structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

-

The following diagram outlines the experimental workflow for enzyme characterization.

Protocol for Quantitative Analysis of Taxanes in Biological Samples by LC-MS/MS

Objective: To quantify the concentration of paclitaxel and its metabolites in a biological matrix (e.g., plasma, cell culture medium).

Methodology:

-

Sample Preparation:

-

To a known volume of the sample (e.g., 100 µL of plasma), add an internal standard (e.g., docetaxel).

-

Perform a liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances and to concentrate the analytes.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water with a modifier like formic acid.

-

Couple the HPLC to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion

The biosynthesis of taxanes is a testament to the complex and elegant chemical machinery within plants. The elucidation of the paclitaxel pathway has not only provided fundamental insights into plant specialized metabolism but has also paved the way for metabolic engineering and synthetic biology approaches to produce this valuable anticancer drug sustainably. While the specific pathway to this compound remains to be fully characterized, the extensive knowledge of taxane biosynthesis provides a solid foundation for proposing a putative pathway and for designing experiments to identify the missing enzymes. Future research, leveraging genomics, transcriptomics, and metabolomics, will undoubtedly continue to unravel the intricate network of taxane biosynthesis, potentially leading to the discovery of novel taxanes with improved therapeutic properties.

References

An In-depth Technical Guide on the Natural Abundance of Taxumairol R in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of structurally diverse diterpenoids, collectively known as taxoids. While paclitaxel (B517696) (Taxol®) is the most renowned member of this class for its potent anticancer activity, a vast array of other taxoids with unique chemical scaffolds and potential therapeutic applications continue to be discovered. Among these is Taxumairol R, a complex taxane (B156437) diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural abundance of this compound in Taxus species, detailing its isolation, quantification, and the biosynthetic context of its formation.

Natural Abundance of this compound

This compound has been identified as a natural constituent of Taxus mairei, a yew species native to Taiwan. Research conducted by Shen et al. led to the isolation and characterization of this compound from the root bark of this particular species.

Quantitative Data

To date, the available scientific literature primarily focuses on the isolation and structural elucidation of a wide variety of taxoids, including this compound. While numerous studies have quantified the more abundant taxoids like paclitaxel and its precursors in various Taxus species, specific quantitative data for minor constituents such as this compound remains limited.

The original study by Shen and colleagues reported the isolation of nineteen taxane diterpenoids, including this compound, from the root bark of Taxus mairei.[1] However, the precise yield or concentration of this compound from the initial plant material is not specified in the available abstracts. The focus of many phytochemical studies is often on the novelty of the chemical structure rather than the absolute quantification of each isolated compound.

For context, the total taxane content in the bark of Taxus mairei has been reported to be approximately 0.396 mg/g.[2] It is important to note that this compound would constitute only a fraction of this total taxane content. The concentration of individual taxoids can vary significantly based on the specific tissue of the plant, geographical location, age of the plant, and the time of harvest.[2]

Table 1: Reported Taxoid Content in Taxus mairei

| Compound | Plant Part | Concentration | Reference |

| Total Taxanes | Bark | 0.396 mg/g | [2] |

| Paclitaxel | Bark | Average 418 µg/g | [2] |

| 10-Deacetylbaccatin III | Bark | Average 0.0680% | |

| Cephalomannine | Bark | 0.034 mg/g | |

| This compound | Root Bark | Not Quantified |

Note: The lack of quantitative data for this compound highlights a gap in the current research landscape and presents an opportunity for future analytical studies.

Experimental Protocols

The isolation and quantification of this compound from Taxus species involve a multi-step process that includes extraction, chromatographic separation, and spectroscopic analysis. While a specific, detailed protocol for this compound is not available in the public domain, a general workflow can be constructed based on established methodologies for taxoid analysis.

Extraction of Taxoids from Taxus Plant Material

Objective: To extract a crude mixture of taxoids, including this compound, from the plant matrix.

Methodology:

-

Sample Preparation: The root bark of Taxus mairei is air-dried and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Isolation

Objective: To isolate individual taxoids, including this compound, from the complex crude extract.

Methodology:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the taxoids (typically the chloroform or ethyl acetate fraction) is subjected to multiple rounds of column chromatography.

-

Adsorbents: Silica gel and Sephadex LH-20 are commonly used as stationary phases.

-

Elution: A gradient elution system with solvent mixtures of increasing polarity (e.g., n-hexane-acetone, chloroform-methanol) is employed to separate the compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Quantification by UPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in a given sample.

Methodology:

-

Sample Preparation: A known weight of the dried and powdered plant material is extracted using a validated procedure. The resulting extract is filtered and diluted to a known volume.

-

UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS) is used for analysis. This technique offers high sensitivity and selectivity for quantifying compounds in complex mixtures.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of taxoids.

-

Mobile Phase: A gradient of water (often with a formic acid modifier) and acetonitrile (B52724) or methanol is employed.

-

Flow Rate and Temperature: These parameters are optimized to achieve good separation and peak shape.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for taxoids.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Biosynthesis of Taxoids

The biosynthesis of taxoids is a complex pathway originating from the general isoprenoid pathway. While the complete biosynthetic pathway of this compound is not yet elucidated, it is understood to derive from the same precursor as other taxanes, geranylgeranyl diphosphate (B83284) (GGPP).

The initial committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by taxadiene synthase. This is followed by a series of hydroxylation, acylation, and other modification reactions catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases and acyltransferases. The structural diversity of taxoids, including this compound, arises from the varied and complex patterns of these subsequent modifications to the taxane core.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from Taxus mairei.

References

Preliminary Cytotoxicity Screening of Taxumairol R: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific public data on the preliminary cytotoxicity screening of Taxumairol R is not available in the peer-reviewed literature. This guide has been constructed based on established methodologies for the cytotoxicity screening of related taxoid compounds isolated from the Taxus genus. The quantitative data presented herein is hypothetical and serves as an illustrative example of how such findings would be reported.

Introduction

This compound is a member of the taxoid family of diterpenoids, a class of natural products that includes the highly successful anticancer drug, paclitaxel.[1] These compounds are primarily isolated from various species of the yew tree (Taxus).[1] The cytotoxic mechanism of many taxoids involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the standard procedures and conceptual framework for conducting a preliminary cytotoxicity screening of this compound.

Quantitative Cytotoxicity Data

A preliminary in vitro cytotoxicity screening of a novel compound like this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data would be presented in a clear, tabular format to allow for easy comparison of its potency across different cancer types.

Table 1: Hypothetical IC50 Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.85 |

| A549 | Lung Carcinoma | 1.20 |

| HeLa | Cervical Adenocarcinoma | 1.55 |

| HepG2 | Hepatocellular Carcinoma | 2.10 |

| PC-3 | Prostate Adenocarcinoma | 1.75 |

Note: The IC50 values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

The following sections detail the standard methodologies for the key experiments involved in a preliminary cytotoxicity screening.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, and PC-3) are obtained from a reputable cell bank. Cells are cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are then made in the culture medium to achieve a range of final concentrations. The old medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a test compound.

Postulated Signaling Pathway

Based on the known mechanism of action of other taxoids, it is hypothesized that this compound induces apoptosis through the stabilization of microtubules. The following diagram depicts this putative signaling pathway.

Conclusion

This guide outlines the fundamental steps and conceptual framework for the preliminary cytotoxicity screening of this compound. While specific experimental data for this compound is not yet publicly available, the methodologies and expected outcomes are well-established within the field of natural product drug discovery. The hypothetical data and pathways presented serve as a blueprint for the evaluation of this compound and other novel taxoids as potential anticancer agents. Further research is warranted to elucidate the precise cytotoxic profile and mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Taxumairol R from Taxus mairei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus mairei, an evergreen tree native to southern China, is a rich source of bioactive taxane (B156437) diterpenoids, a class of compounds renowned for their potent anticancer properties.[1] Among these is Taxumairol R, a complex taxane with the molecular formula C37H44O15.[2] This document provides a detailed, generalized protocol for the isolation and purification of this compound from the bark and needles of Taxus mairei. The methodologies described herein are based on established procedures for the separation of similar taxane diterpenoids from Taxus species and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Data Presentation: Quantitative Yields of Taxanes from Taxus mairei

The following table summarizes the reported yields of various taxane compounds from Taxus mairei. These values can vary based on the specific plant part, age, geographical location, and the extraction and purification methods employed.

| Compound | Plant Part | Yield (µg/g of Dry Weight) | Reference |

| Paclitaxel | Bark | 418 | [3] |

| Paclitaxel | Needles | 660 | [4] |

| 10-Deacetylbaccatin III (10-DAB III) | Bark | 680 | [3] |

| 10-Deacetylbaccatin III (10-DAB III) | Needles and Twigs | 115 | |

| Cephalomannine | Bark | 34 | |

| 7-xyl-10-DAT | Bark | 288 | |

| Total Taxanes | Bark | 396 |

Experimental Protocols

This section outlines a representative, multi-step protocol for the isolation and purification of this compound from Taxus mairei.

Plant Material Collection and Preparation

-

Collection: Collect fresh bark and needles from mature Taxus mairei trees. The content of taxanes can vary with the season, with some studies indicating higher yields in June.

-

Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Taxane Mixture

-

Solvent Extraction:

-

Macerate the powdered plant material in 90% methanol (B129727) at a solid-to-liquid ratio of 1:15 (g/mL).

-

Perform the extraction at 40°C for 60 minutes with continuous stirring.

-

Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The majority of taxane diterpenoids, including this compound, are expected to be in the chloroform and ethyl acetate fractions.

-

Concentrate each fraction to dryness under reduced pressure.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex mixture of taxanes.

-

Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) slurried in n-hexane.

-

Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Purpose: To remove pigments and other low molecular weight impurities.

-

Procedure: Dissolve the enriched fractions from the silica gel column in methanol and apply to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol and collect the taxane-containing fractions.

-

Column: A reversed-phase C18 column is typically used for the fine separation of taxanes.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for separating taxane analogues. The specific gradient program will need to be optimized for the separation of this compound.

-

Detection: Monitor the elution at a wavelength of 227 nm, which is characteristic for taxanes.

-

Purification: Inject the semi-purified fractions onto the Prep-HPLC system. Collect the peak corresponding to this compound. Purity can be assessed by analytical HPLC, with purities of over 95% being achievable.

Visualization of the Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Taxus mairei.

Caption: Workflow for this compound isolation.

References

- 1. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of Taxumairol R in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of Taxumairol R, a taxane (B156437) diterpenoid, on various cancer cell lines. Taxanes are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1] Accurate assessment of the cytotoxic potential of novel taxanes like this compound is a fundamental step in pre-clinical drug development. These application notes include detailed methodologies for widely used cytotoxicity assays (MTT and Annexin V/PI), a protocol for cell cycle analysis, and a summary of representative cytotoxic concentrations for related taxane compounds to guide initial experimental design. Additionally, key signaling pathways implicated in taxane-induced cell death are described and visualized.

Introduction

This compound is a natural product belonging to the taxane family, a group of compounds renowned for their potent anti-neoplastic activity. The prototypical taxane, paclitaxel (B517696) (Taxol), is a cornerstone of chemotherapy regimens for a variety of solid tumors, including ovarian, breast, and lung cancers.[2] The primary mechanism of action for taxanes is the stabilization of microtubules, which are crucial components of the cellular cytoskeleton essential for cell division.[1] This interference with microtubule dynamics disrupts the normal process of mitosis, causing a sustained blockage in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[3][4]

The cytotoxic efficacy of a given taxane is highly dependent on its concentration and the specific cancer cell line being treated. Therefore, meticulous determination of the optimal concentration range is paramount for any investigation into the anti-cancer properties of a novel taxane such as this compound. These protocols provide a robust framework for researchers to design and execute experiments to quantify the cytotoxic and apoptotic effects of this compound.

Data Presentation

The effective concentrations of taxanes can vary significantly between different cancer cell lines. While specific data for this compound is not yet widely available, the following table summarizes the 50% inhibitory concentrations (IC50) for the well-characterized taxanes, paclitaxel and docetaxel, in several human cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for this compound in initial screening experiments.

| Taxane Compound | Cancer Cell Line | IC50 Concentration | Reference |

| Paclitaxel | Ovarian (CAOV-3) | ~1.8 nM | |

| Paclitaxel | Ovarian (OVCAR-3) | ~0.7 nM | |

| Paclitaxel | Ovarian (SKOV-3) | ~1.2 nM | |

| Paclitaxel | Breast (MCF-7) | Not Specified | |

| Paclitaxel | Lung (A549) | Not Specified | |

| Paclitaxel | Colon (HCT116) | Not Specified | |

| Docetaxel | Ovarian (CAOV-3) | ~1.7 nM | |

| Docetaxel | Ovarian (OVCAR-3) | ~0.8 nM | |

| Docetaxel | Ovarian (SKOV-3) | ~1.1 nM |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis

This protocol uses propidium iodide staining of DNA to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Caption: Signaling pathway of taxane-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic and apoptotic effects of this compound on cancer cell lines. By employing these standardized assays, researchers can effectively determine the potency of this novel taxane and gain insights into its mechanism of action. The provided data on related taxanes and the visualized experimental workflow and signaling pathways offer a solid foundation for initiating these critical pre-clinical studies. It is important to note that these protocols may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Taxumairol R Stock Solution in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of Taxumairol R stock solutions for in vitro studies. Due to the limited availability of specific data for this compound, the following protocols are based on the known properties of related taxane (B156437) diterpenoids, such as Paclitaxel, and general best practices for handling hydrophobic natural products in a research setting.

Compound Information

This compound is a complex diterpenoid isolated from plants of the Taxus genus. Like other taxanes, it is presumed to have cytotoxic properties, making it a compound of interest for cancer research.

| Property | Value | Source |

| Molecular Formula | C37H44O15 | PubChem |

| Molar Mass | 728.7 g/mol | PubChem |

| Presumed Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol (B145695). | Inferred from related taxane compounds[1][2] |

| Storage of Powder | Store at -20°C, desiccated and protected from light. | General recommendation for natural products |

Preparation of this compound Stock Solution

This protocol details the steps to prepare a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.

Materials

-

This compound powder

-

Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 728.7 g/mol x 1000 mg/g = 7.287 mg

-

Weighing: Carefully weigh out 7.287 mg of this compound powder using an analytical balance in a sterile environment.

-

Dissolution:

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes or cryovials.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Use in Cell Culture

Dilution to Working Concentration

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5% is generally recommended, and ideally below 0.1%.[3]

-

Thaw the Stock Solution: On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Example for a 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Important Considerations

-

Precipitation: this compound, like other hydrophobic compounds, may precipitate when diluted into aqueous cell culture media.[4][5] To avoid this, add the stock solution to the media with gentle mixing. If precipitation occurs, consider using a lower final concentration or a different solvent system, though this may require further optimization and validation.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

Stability

The stability of this compound in solution is not well-documented. However, based on data for similar taxanes like Paclitaxel, the following can be inferred:

| Condition | Stability Recommendation | Source |

| Stock Solution in DMSO | Stable for several months when stored at -80°C in single-use aliquots to avoid freeze-thaw cycles. | Inferred from general practices for hydrophobic compounds |

| Working Solution in Culture Media | Prepare fresh for each experiment. Stability in aqueous media is likely limited. | Inferred from Paclitaxel stability data |

Hypothetical Signaling Pathway

Taxanes are known to exert their cytotoxic effects by interfering with microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway that may be affected by this compound.

Caption: Hypothetical signaling pathway of this compound.

Disclaimer: This document provides guidance based on available information and general laboratory practices. Researchers should perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays. Always adhere to appropriate safety protocols when handling chemical compounds.

References

Application Note: Quantification of Taxumairol R using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction